molecular formula C5H5ClN4O2S B13002847 3-Chloro-5-methyl-2,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazine 1,1-dioxide

3-Chloro-5-methyl-2,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B13002847
M. Wt: 220.64 g/mol
InChI Key: SRBPBNNDBKYJSY-UHFFFAOYSA-N
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Description

3-Chloro-5-methyl-2,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound belongs to the class of pyrazolothiadiazines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methyl-2,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazine 1,1-dioxide typically involves the annulation of a pyrazole ring to a thiadiazine ring. One common method includes the reaction of 3-chloro-5-methylpyrazole with a suitable thiadiazine precursor under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methyl-2,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while substitution reactions can introduce various functional groups at the chlorine position.

Scientific Research Applications

3-Chloro-5-methyl-2,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-methyl-2,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups attached to the compound .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.

    1,2,4-Oxadiazole derivatives: Exhibiting antimicrobial and anticancer activities.

Uniqueness

3-Chloro-5-methyl-2,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H5ClN4O2S

Molecular Weight

220.64 g/mol

IUPAC Name

3-chloro-5-methyl-4H-pyrazolo[3,4-e][1,2,4]thiadiazine 1,1-dioxide

InChI

InChI=1S/C5H5ClN4O2S/c1-10-4-3(2-7-10)13(11,12)9-5(6)8-4/h2H,1H3,(H,8,9)

InChI Key

SRBPBNNDBKYJSY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)S(=O)(=O)N=C(N2)Cl

Origin of Product

United States

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